3-(3-Fluoropyridin-2-yl)propan-1-ol
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Overview
Description
3-(3-Fluoropyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is characterized by the presence of a fluorine atom on the pyridine ring and a hydroxyl group on the propyl chain. This compound is typically a white to light yellow solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropyridin-2-yl)propan-1-ol can be achieved through various methods. One common approach involves the reaction of 3-fluoropyridine with a suitable propanol derivative under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoropyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(3-fluoropyridin-2-yl)propanal or 3-(3-fluoropyridin-2-yl)propanone .
Scientific Research Applications
3-(3-Fluoropyridin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Fluoropyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function . The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoropyridin-3-yl)propan-1-ol
- 3-(4-Fluoropyridin-2-yl)propan-1-ol
- 3-(3-Chloropyridin-2-yl)propan-1-ol
Uniqueness
3-(3-Fluoropyridin-2-yl)propan-1-ol is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its reactivity and biological activity compared to other isomers . The presence of the hydroxyl group also provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
3-(3-fluoropyridin-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-5-10-8(7)4-2-6-11/h1,3,5,11H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRGBHDKTNDWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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